molecular formula C5H3BrF2N2 B6335000 5-Bromo-3,6-difluoropyridin-2-amine CAS No. 1267856-70-1

5-Bromo-3,6-difluoropyridin-2-amine

Cat. No.: B6335000
CAS No.: 1267856-70-1
M. Wt: 208.99 g/mol
InChI Key: GGAFJTGKYRSMMY-UHFFFAOYSA-N
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Description

5-Bromo-3,6-difluoropyridin-2-amine is a heterocyclic aromatic compound with the molecular formula C5H3BrF2N2. It is a derivative of pyridine, featuring bromine and fluorine substituents at the 5th and 3rd, 6th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,6-difluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,6-difluoropyridine with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,6-difluoropyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-3,6-difluoropyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-difluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-fluoropyridin-2-amine: Similar in structure but with different substitution patterns.

    5-Bromo-2,3-difluoropyridine: Another fluorinated pyridine derivative with distinct properties.

    5-Bromo-6-chloro-pyrazin-2-amine: A related compound with chlorine substitution.

Uniqueness

5-Bromo-3,6-difluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .

Properties

IUPAC Name

5-bromo-3,6-difluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAFJTGKYRSMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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